Tri-tert-butylphosphonium Tetraphenylborate
Overview
Description
Tri-tert-butylphosphonium Tetraphenylborate is an organophosphorus compound widely used as a ligand in various catalytic reactions. It is known for its versatility and effectiveness in synthetic chemistry, pharmaceuticals, and materials science . The compound’s molecular formula is C12H28P.BF4, and it has a molecular weight of 290.13 g/mol .
Mechanism of Action
Target of Action
Tri-tert-butylphosphonium Tetraphenylborate is primarily used as a ligand in palladium-catalyzed reactions . The compound’s primary targets are therefore the palladium catalysts used in these reactions.
Mode of Action
The compound interacts with its targets by binding to the palladium catalysts, thereby influencing the course of the reaction . This interaction can lead to changes in the reaction’s selectivity and efficiency.
Biochemical Pathways
This compound is involved in various organic synthesis reactions, such as the Suzuki cross-coupling reactions of aryl bromides and chlorides . These reactions are part of larger biochemical pathways involved in the synthesis of complex organic compounds.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the context of chemical reactions. For instance, in palladium-catalyzed reactions, the compound can influence the yield and selectivity of the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored under inert gas at 2-8°C . It is also soluble in methylene chloride and chloroform, slightly soluble in tetrahydrofuran, and insoluble in hexane, toluene, and water . These properties can affect how the compound behaves in different environments and reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-tert-butylphosphonium Tetraphenylborate can be synthesized by reacting tri-tert-butylphosphine with tetrafluoroboric acid. The reaction typically occurs in an organic solvent such as methylene chloride. The process involves the addition of tetrafluoroboric acid to a solution of tri-tert-butylphosphine, followed by the separation of the organic layer and removal of the solvent to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the reaction of chlorinated tert-butane with phosphorus tribromide under nitrogen protection. The reaction mixture is then treated with tetrafluoroboric acid to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Tri-tert-butylphosphonium Tetraphenylborate undergoes various types of reactions, including:
Substitution Reactions: It acts as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, enhancing the reactivity and selectivity of the catalytic processes.
Common Reagents and Conditions:
Suzuki Coupling: Aryl bromides and chlorides are commonly used with palladium catalysts.
Heck Coupling: Non-activated vinyl tosylates and electron-deficient olefins are used under palladium catalysis.
Major Products: The major products formed from these reactions include various arylated and vinylated compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Tri-tert-butylphosphonium Tetraphenylborate has numerous applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions to synthesize complex organic molecules.
Pharmaceuticals: It aids in the development of new drugs by facilitating the synthesis of pharmacologically active compounds.
Materials Science: It is employed in the creation of advanced materials with specific properties.
Comparison with Similar Compounds
- Tri-tert-butylphosphine Tetrafluoroborate
- Tri-tert-butylphosphine Fluoroboric Acid Adduct
- Tri-tert-butylphosphonium Tetrafluoroborate
Uniqueness: Tri-tert-butylphosphonium Tetraphenylborate stands out due to its high stability and effectiveness as a ligand in various catalytic reactions. Its ability to enhance reactivity and selectivity makes it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
tetraphenylboranuide;tritert-butylphosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.C12H27P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(2,3)13(11(4,5)6)12(7,8)9/h1-20H;1-9H3/q-1;/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWISVPBFGJWCBS-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48BP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630928 | |
Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131322-08-2 | |
Record name | Borate(1-), tetraphenyl-, hydrogen, compd. with tris(1,1-dimethylethyl)phosphine (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131322-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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